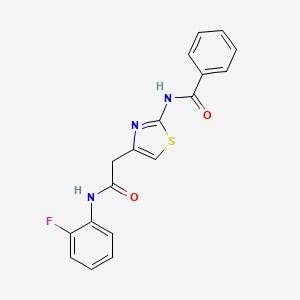

![molecular formula C22H27N3O5S2 B2379265 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905695-50-3](/img/structure/B2379265.png)

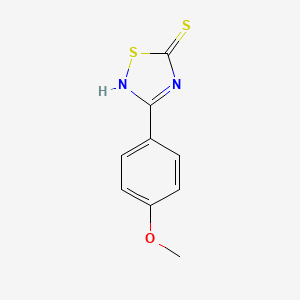

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial Activity

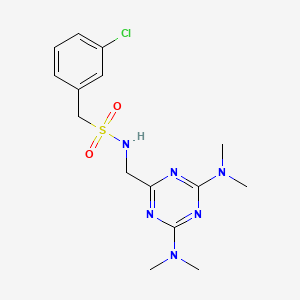

Several studies have focused on the antimicrobial properties of benzothiazole derivatives, including compounds structurally related to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide. For instance, Badne et al. (2011) synthesized various derivatives of benzothiazole and screened them for antimicrobial activity, indicating a potential application of similar compounds in treating microbial infections Badne et al., 2011. Additionally, a study by Priya et al. (2006) on benzamide derivatives, including those with sulfonyl and benzothiazole groups, showed significant antibacterial and antifungal activity, suggesting the potential of these compounds in antimicrobial therapies Priya et al., 2006.

Anticancer Activity

Compounds structurally similar to this compound have also been researched for their anticancer properties. Waghmare et al. (2013) synthesized derivatives of benzothiazole and evaluated their in vitro anticancer activity against 60 human cancer cell lines, finding that many compounds exhibited remarkable activity Waghmare et al., 2013. This highlights the potential of benzothiazole derivatives in cancer treatment.

Enzyme Inhibition

Studies have also explored the role of benzothiazole derivatives in enzyme inhibition, which has implications in various therapeutic areas. Ulus et al. (2016) synthesized acridine-acetazolamide conjugates involving benzothiazole derivatives and investigated their efficacy as inhibitors of carbonic anhydrases, which are involved in various physiological and pathological processes Ulus et al., 2016.

Antimicrobial Evaluation

The antimicrobial properties of benzothiazole derivatives continue to be a significant area of research. For example, Chawla (2016) synthesized thiazole derivatives and confirmed their antimicrobial activity against a range of microbial species, showcasing the broad potential of these compounds in treating various infections Chawla, 2016.

properties

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S2/c1-15-5-6-16(2)20-19(15)23-22(31-20)24-21(26)17-7-9-18(10-8-17)32(27,28)25(11-13-29-3)12-14-30-4/h5-10H,11-14H2,1-4H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWSCXHYDYVKOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2379192.png)

![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)

![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)